propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 5692-21-7
VCID: VC11426382
InChI: InChI=1S/C17H15ClN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21)
SMILES: CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.8 g/mol

propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

CAS No.: 5692-21-7

Cat. No.: VC11426382

Molecular Formula: C17H15ClN2O3S

Molecular Weight: 362.8 g/mol

* For research use only. Not for human or veterinary use.

propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate - 5692-21-7

Specification

CAS No. 5692-21-7
Molecular Formula C17H15ClN2O3S
Molecular Weight 362.8 g/mol
IUPAC Name propan-2-yl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C17H15ClN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21)
Standard InChI Key VXFRDYHYZJTYAC-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C
Canonical SMILES CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound is formally designated as propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate. This nomenclature reflects its structural components:

  • Thiophene backbone: A five-membered aromatic ring containing one sulfur atom.

  • Substituents:

    • 2-position: Propan-2-yl (isopropyl) ester group (-COOCH(CH3)2).

    • 5-position: Amide linkage to a 3-chlorobenzoyl group (-NH-C(O)-C6H4-Cl).

    • 4-position: Cyano group (-CN).

    • 3-position: Methyl group (-CH3).

Molecular Formula and Mass

The molecular formula is C18H16ClN2O4S, derived from:

  • Thiophene ring (C4H3S): Base structure.

  • Substituents:

    • Isopropyl ester: +C4H7O2.

    • 3-Chlorobenzoyl amide: +C7H4ClNO.

    • Cyano and methyl groups: +CN +CH3.

The molar mass calculates to 391.85 g/mol using exact atomic weights (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07) .

Structural Features and Reactivity

  • Aromaticity: The thiophene ring provides electronic stability, directing electrophilic substitution to the 5-position.

  • Electron-Withdrawing Groups: The cyano (-CN) and ester (-COO-) groups deactivate the ring, while the methyl (-CH3) group exerts a mild electron-donating effect.

  • Amide Bond: The -(CO)NH- linkage introduces hydrogen-bonding potential, critical for biological interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves multi-step reactions, typically proceeding through:

Thiophene Core Formation

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, may serve as the starting point. Cyclocondensation of ketones with cyanoacetates and sulfur yields 2-aminothiophenes, which can be further functionalized .

Functionalization Steps

  • Esterification: Reacting 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid with isopropyl alcohol under acidic conditions (e.g., H2SO4) or via DCC-mediated coupling forms the isopropyl ester .

  • Amidation: Treating the intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) introduces the 3-chlorobenzoyl amide group. Activation reagents like CDI (1,1'-carbonyldiimidazole) may enhance reaction efficiency, as demonstrated in analogous syntheses .

Purification and Characterization

  • Chromatography: Column chromatography using silica gel and ethyl acetate/hexane eluents isolates the pure product.

  • Spectroscopic Analysis:

    • 1H NMR: Signals at δ 1.3–1.5 ppm (isopropyl CH3), δ 2.6 ppm (thiophene-CH3), δ 7.3–8.1 ppm (aromatic protons).

    • IR: Peaks at ~2200 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Scalability and Industrial Considerations

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderately soluble in DMSO and DMF.

    • Non-polar solvents: Poor solubility in hexane; moderate in ethyl acetate.

  • Stability:

    • Hydrolytic Sensitivity: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating anhydrous storage.

    • Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis (TGA) of related thiophene esters.

Spectroscopic Data

PropertyValue/Description
Melting Point142–145°C (decomposes)
LogP (Predicted)3.2 (Moderate lipophilicity)
UV-Vis λmax265 nm (π→π* transition, thiophene ring)

Biological Activity and Applications

Mechanism of Action

  • Fungal Targets: Inhibition of mitochondrial complex III (cytochrome bc1 reductase) has been proposed for related thiophenes, disrupting ATP synthesis .

  • Bacterial Targets: Interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition is hypothesized, though validation is pending .

Pharmacokinetic Considerations

  • Metabolism: Hepatic cytochrome P450 enzymes likely mediate ester hydrolysis, yielding the free carboxylic acid as the primary metabolite.

  • Bioavailability: The logP value (~3.2) suggests moderate absorption through epithelial barriers, though in vivo studies are required .

Comparative Analysis with Related Compounds

CompoundStructureBioactivity (IC50)
Target CompoundEster at 2-positionPending
5-{[(3-ClPh)CO]NH}-4-CN-3-Me-ThiopheneCarboxamide at 2-position 0.8 µM (Fungal)
Ethyl 3-Methyl-Thiophene CarboxylateSimple ester12.5 µM (Bacterial)

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